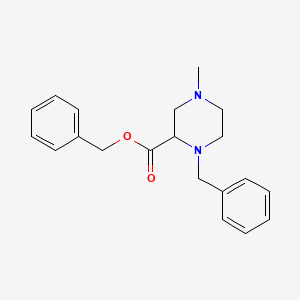

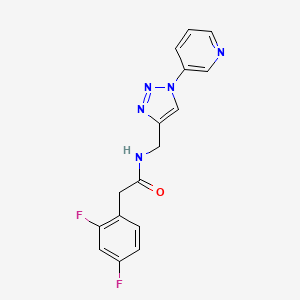

![molecular formula C13H12N4O2S3 B2714287 [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea CAS No. 1025225-26-6](/img/structure/B2714287.png)

[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Thiourea derivatives, including those similar to the queried compound, have been synthesized and tested for various biological activities. For instance, a series of chiral thiourea derivatives were synthesized from different amino acids and tested against carbonic anhydrase enzymes, exhibiting competitive inhibition which could be promising for therapeutic applications, particularly in the context of disorders associated with carbonic anhydrase activity (Korkmaz et al., 2015).

Reactivity and Mechanism Studies

Investigations into the reactivity of thiourea and alkylthioureas have provided insights into their chemical behaviors, such as their reactions with N-methyl-N-nitrosoaniline in acid solution, which is consistent with an initial S-nitrosation. This research contributes to our understanding of the chemical properties of thiourea derivatives and their potential applications in chemical synthesis and drug development (Hallett & Williams, 1980).

Catalytic Applications

Primary amine-thiourea derivatives have been demonstrated as effective catalysts for the conjugate addition of ketones to nitroalkenes, showing broad substrate scope and high enantioselectivities. This suggests potential applications in the synthesis of chiral compounds, which are of significant interest in pharmaceutical chemistry (Huang & Jacobsen, 2006).

Antitumor and Antibacterial Agents

Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, a class related to the queried compound, have been synthesized as potential inhibitors of thymidylate synthase and evaluated as antitumor and/or antibacterial agents. This research highlights the therapeutic potential of thiourea derivatives in treating diseases caused by bacterial infections and cancer (Gangjee et al., 1996).

Synthesis, Computational, and Biological Activity Studies

New sulfur- and nitrogen-containing thiourea and acetophenone derivatives have been synthesized and shown to possess significant biological activities, including antioxidant effects and potential applications in drug development. This underscores the versatility of thiourea derivatives in medicinal chemistry (Farzaliyev et al., 2020).

DNA-binding Studies

Nitrosubstituted acyl thioureas have been synthesized and their DNA-binding studies indicated potential anti-cancer properties. This suggests that thiourea derivatives could play a role in the development of new chemotherapeutic agents (Tahir et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been reported to interact with dna and have antibacterial activity .

Mode of Action

The mode of action of [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea involves interaction with its targets, which leads to changes in their function .

Biochemical Pathways

It’s known that similar compounds can interact with dna and have antibacterial activity .

Propiedades

IUPAC Name |

[(E)-[5-nitro-2-(thiophen-2-ylmethylsulfanyl)phenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S3/c14-13(20)16-15-7-9-6-10(17(18)19)3-4-12(9)22-8-11-2-1-5-21-11/h1-7H,8H2,(H3,14,16,20)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMMDVHLBQYNRG-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

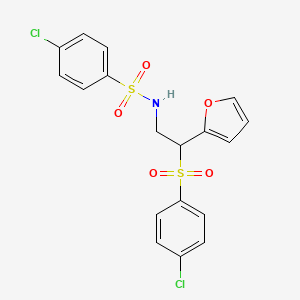

![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)

![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)

![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)

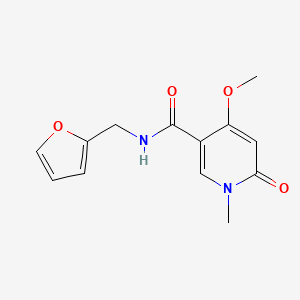

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)

![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)